2,6-Di-tert-butyl-4-((methylthio)methyl)phenol
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Overview
Description
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is an organic compound with the molecular formula C16H26OS. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a methylthio group attached to the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedel-Crafts Alkylation: : One common method for synthesizing 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{C}_6\text{H}_3\text{OH} ]
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Methylthio Group Introduction: : The methylthio group can be introduced by reacting the intermediate product with methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by methylthio group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol has several applications in scientific research:
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s phenolic structure allows it to undergo redox reactions, which are crucial for its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is unique due to the presence of the methylthio group, which enhances its antioxidant properties compared to other similar compounds . This structural feature allows it to be more effective in certain applications, particularly in stabilizing polymers and preventing oxidative degradation .
Properties
CAS No. |
41028-24-4 |
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Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChI Key |
YNDWYCVIIYXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC |
Origin of Product |
United States |
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